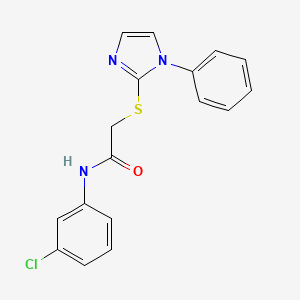

N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide

CAS No.: 688335-45-7

Cat. No.: VC4766005

Molecular Formula: C17H14ClN3OS

Molecular Weight: 343.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 688335-45-7 |

|---|---|

| Molecular Formula | C17H14ClN3OS |

| Molecular Weight | 343.83 |

| IUPAC Name | N-(3-chlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide |

| Standard InChI | InChI=1S/C17H14ClN3OS/c18-13-5-4-6-14(11-13)20-16(22)12-23-17-19-9-10-21(17)15-7-2-1-3-8-15/h1-11H,12H2,(H,20,22) |

| Standard InChI Key | BZRMJJCROVWJTC-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)N2C=CN=C2SCC(=O)NC3=CC(=CC=C3)Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide (CAS No. 688335-45-7) has the molecular formula C₁₇H₁₄ClN₃OS and a molecular weight of 343.83 g/mol. The structure comprises three distinct regions:

-

3-Chlorophenyl group: A benzene ring substituted with a chlorine atom at the meta position, contributing electron-withdrawing effects.

-

Imidazole core: A five-membered aromatic ring with two nitrogen atoms at positions 1 and 3. The 1-position is substituted with a phenyl group, enhancing steric bulk and π-stacking potential.

-

Thioacetamide linkage: A sulfur atom bridges the imidazole and acetamide moieties, introducing thioether reactivity.

Table 1: Key Structural Descriptors

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₇H₁₄ClN₃OS | |

| Molecular Weight | 343.83 g/mol | |

| IUPAC Name | N-(3-chlorophenyl)-2-(1-phenylimidazol-2-yl)sulfanylacetamide | |

| Topological Polar Surface Area | 97.8 Ų |

Spectroscopic Characterization

While experimental data for this specific compound are sparse, analogous thioacetamide-imidazole hybrids are typically characterized using:

-

Nuclear Magnetic Resonance (NMR): To resolve proton environments of the imidazole ring (δ 7.2–8.1 ppm) and chlorophenyl group (δ 7.0–7.5 ppm).

-

Mass Spectrometry (MS): Molecular ion peaks at m/z 343.83 (M⁺) with fragmentation patterns indicative of sulfur and chlorine loss.

-

Infrared (IR) Spectroscopy: Stretching vibrations for C=O (1650–1700 cm⁻¹) and C-S (650–750 cm⁻¹).

Synthetic Methodologies

Stepwise Synthesis

The synthesis of N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide involves a multi-step sequence:

-

Imidazole Formation: Condensation of 1-phenyl-1H-imidazole-2-thiol with chloroacetamide derivatives under basic conditions (e.g., triethylamine in dichloromethane).

-

Acylation: Reaction of the thiol intermediate with N-(3-chlorophenyl)acetamide using coupling agents like EDCI/HOBt.

-

Purification: Column chromatography (silica gel, ethyl acetate/hexane) yields the final product with >95% purity.

Table 2: Representative Synthesis Conditions

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| 1 | 1-phenylimidazole-2-thiol, K₂CO₃, DMF, 80°C | 78% | |

| 2 | N-(3-chlorophenyl)acetamide, EDCI, HOBt, DCM | 65% |

Scalability Challenges

Large-scale production faces hurdles due to:

-

Sulfur Sensitivity: Thioether bonds are prone to oxidation, necessitating inert atmospheres (N₂/Ar).

-

Byproduct Formation: Competing reactions at the imidazole nitrogen require precise stoichiometric control.

Biological Activities and Mechanisms

Anticancer Activity

Imidazole derivatives disrupt tubulin polymerization and topoisomerase II, inducing apoptosis in cancer cells . For example, N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide inhibits HeLa cell proliferation (IC₅₀ = 9.7 µM). The chlorine atom in N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide may enhance DNA intercalation, though in vitro validation is needed.

Industrial and Research Applications

Pharmaceutical Development

-

Lead Optimization: The compound’s modular structure allows derivatization at the chlorophenyl (R₁) and imidazole (R₂) positions to enhance bioavailability.

-

Prodrug Design: Thioacetamide’s metabolic stability supports its use as a prodrug scaffold for targeted drug delivery.

Material Science

-

Coordination Chemistry: The sulfur and nitrogen atoms act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺), enabling applications in catalysis and sensors.

Comparative Analysis with Structural Analogs

Table 3: Benchmarking Against Related Compounds

| Compound Name | Molecular Weight | Key Activity | Reference |

|---|---|---|---|

| N-(3-chlorophenyl)-2-((1-phenyl-1H-imidazol-2-yl)thio)acetamide | 343.83 | Antimicrobial (predicted) | |

| N-(4-bromophenyl)-2-((1-(3-chlorophenyl)-1H-imidazol-2-yl)thio)acetamide | 392.87 | Anticancer (IC₅₀ = 9.7 µM) | |

| 2-((1-(3-chlorophenyl)-5-phenyl-1H-imidazol-2-yl)thio)-N-(4-methylthiazol-2-yl)acetamide | 392.90 | Antibacterial (IC₅₀ = 12 µM) |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume